Stereochemical Identity: trans (1R*,4R*) Configuration as a Critical Differentiator from cis-Configured Variants
CAS 1192132-88-9 is unambiguously designated as N-[(1R*,4R*)-4-aminocyclohexyl]acetamide hydrochloride, confirming its trans-1,4-disubstituted cyclohexane stereochemistry . The cis-configured analog (cis-N-(-4-aminocyclohexyl)acetamide hydrochloride) is catalogued separately and represents a stereoisomer with distinct spatial geometry of the amine and acetamide substituents . In structurally related kinase inhibitor development, the trans-4-aminocyclohexyl scaffold is essential for productive engagement with the target kinase binding pocket; the trans geometry of compound 3 (trans-6-((4-aminocyclohexyl)amino)-5-fluoro-2-methoxynicotinamide) underpins its potent inhibition of ROCK1 (IC50 = 12.5±1.0 nM) and ROCK2 (IC50 = 7.9±0.9 nM) [1].
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | trans (1R*,4R*) configuration, hydrochloride salt |
| Comparator Or Baseline | cis-configured analog (cis-N-(-4-aminocyclohexyl)acetamide hydrochloride) |
| Quantified Difference | Stereoisomeric distinction; trans configuration essential for kinase inhibitor binding geometry; cis geometry would alter spatial orientation |
| Conditions | Chemical identity specification per vendor nomenclature and IUPAC designation |
Why This Matters
Procurement of CAS 1192132-88-9 ensures the trans stereoisomer required for reproducing published kinase inhibitor synthesis protocols; inadvertent substitution with cis-configured material introduces stereochemical uncertainty that compromises synthetic reproducibility.
- [1] Cavalli S, et al. The selective Rho kinase inhibitor trans-6-((4-aminocyclohexyl)amino)-5-fluoro-2-methoxynicotinamide ameliorates experimental pulmonary hypertension. Eur Respir J, Int Congr 2017, Abstract 2379. ROCK1 IC50 = 12.5±1.0 nM, ROCK2 IC50 = 7.9±0.9 nM. View Source
